6-Bromo-2-(chloromethyl)-3-fluoropyridine
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Overview
Description
6-Bromo-2-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and fluorine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized through the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogen atoms (bromine, chlorine, and fluorine) using halogenating agents such as bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.
Continuous Flow Process: Alternatively, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for higher production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the halogen atoms are replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to replace halogen atoms with hydrogen atoms.
Substitution: Substitution reactions are common, where one halogen atom is replaced by another halogen or a different functional group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield products such as pyridine N-oxide or carboxylic acids.
Reduction Products: Reduction can result in the formation of pyridine derivatives with fewer halogen atoms.
Substitution Products: Substitution reactions can produce a variety of halogenated or functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Bromo-2-(chloromethyl)-3-fluoropyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: The compound serves as a probe in biological studies to understand the interactions of halogenated pyridines with biological macromolecules. Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceuticals. Industry: The compound is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-(chloromethyl)-3-fluoropyridine exerts its effects depends on its specific application. In cross-coupling reactions, it typically undergoes oxidative addition and transmetalation steps facilitated by transition metal catalysts such as palladium. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-2-chloropyridine: Lacks the chloromethyl group.
2-(Chloromethyl)-3-fluoropyridine: Lacks the bromine atom.
6-Bromo-3-fluoropyridine: Lacks the chloromethyl group.
This comprehensive overview highlights the significance of 6-Bromo-2-(chloromethyl)-3-fluoropyridine in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C6H4BrClFN |
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Molecular Weight |
224.46 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,3H2 |
InChI Key |
NLHWMNGNESPBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)CCl)Br |
Origin of Product |
United States |
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